molecular formula C10H9F3OS B8377680 1-(3-(Trifluoromethylthio)phenyl)propan-2-one

1-(3-(Trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B8377680
M. Wt: 234.24 g/mol
InChI Key: TXDQJVBNHPYFMC-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by the presence of a trifluoromethylthio group attached to a phenyl ring, which is further connected to a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Trifluoromethylthio)phenyl)propan-2-one typically involves the introduction of the trifluoromethylthio group to a phenyl ring, followed by the attachment of the propan-2-one moiety. One common method involves the reaction of 3-(trifluoromethylthio)benzaldehyde with a suitable reagent to form the desired ketone. The reaction conditions often include the use of strong bases or acids to facilitate the formation of the carbonyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(3-(Trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3-(Trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 1-(2-(Trifluoromethylthio)phenyl)propan-2-one
  • 1-(4-(Trifluoromethylthio)phenyl)propan-2-one
  • 1-(3-(Trifluoromethyl)phenyl)propan-2-one

Uniqueness: 1-(3-(Trifluoromethylthio)phenyl)propan-2-one is unique due to the specific positioning of the trifluoromethylthio group on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the trifluoromethylthio group also imparts distinct physicochemical properties, such as increased lipophilicity and stability.

Properties

Molecular Formula

C10H9F3OS

Molecular Weight

234.24 g/mol

IUPAC Name

1-[3-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H9F3OS/c1-7(14)5-8-3-2-4-9(6-8)15-10(11,12)13/h2-4,6H,5H2,1H3

InChI Key

TXDQJVBNHPYFMC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=CC=C1)SC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

13.2 g (50 mmols) of 1-(3'trifluoromethylthio-phenyl)-2-nitro-propene, 19.6 g (0.35 g atom) of iron powder and 0.25 g of ferric chloride are introduced into a 250 ml three-necked flask equipped with a mechanical stirrer, a condenser and a dropping funnel and this mixture is heated on an oil bath at 80°-90° C. 13.5 ml of concentrated hydrochloric acid are added dropwise, via the dropping funnel, with stirring, over the course of 7 hours, while the temperature is kept at 90° C. The reaction mixture is allowed to cool and rendered alkaline with sodium hydroxide solution. The ketone is then steam distilled. The distillate is extracted twice in succession with 100 ml. of diethyl ether each time. The two ether extracts are combined, dried over sodium sulphate and filtered. The solvent is evaporated from the filtrate in vacuo on a water bath, and the residue is rectified. 7.1 g (60.5% yield) of 1-(3'-trifluoromethylthio-phenyl)-2-propanone are thus obtained as a colourless oil, b.p. 138°-146° C./25-30 mm.Hg, nD23° =1.489.
Quantity
13.2 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
19.6 g
Type
catalyst
Reaction Step One
Quantity
13.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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